molecular formula C17H14ClN3O3S2 B2860046 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide CAS No. 376638-62-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide

Cat. No.: B2860046
CAS No.: 376638-62-9
M. Wt: 407.89
InChI Key: LPCMLZYSJNPYRP-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a phenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide and phenylacetamide groups. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with thiazole-4-amine under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole-sulfonamide structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal agent with a thiazole moiety.

Uniqueness

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMLZYSJNPYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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